N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 881438-75-1
VCID: VC5977680
InChI: InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide

CAS No.: 881438-75-1

Cat. No.: VC5977680

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide - 881438-75-1

Specification

CAS No. 881438-75-1
Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
IUPAC Name N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide
Standard InChI InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21)
Standard InChI Key YFPMAIUDRVKEGZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-Chloro-2-methoxyphenyl)quinoxaline-6-carboxamide belongs to the quinoxaline family, characterized by a bicyclic structure comprising fused benzene and pyrazine rings. The quinoxaline core is substituted at the 6th position with a carboxamide group (CONH2-\text{CONH}_2) and at the 2nd position with a 5-chloro-2-methoxyphenyl group (Figure 1). The chloro and methoxy substituents enhance electron-withdrawing and lipophilic properties, respectively, which are critical for membrane permeability and target binding .

Table 1: Key Chemical Properties

PropertyValue
CAS No.881438-75-1
Molecular FormulaC16H12ClN3O2\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}
Molecular Weight313.74 g/mol
IUPAC NameN-(5-Chloro-2-methoxyphenyl)quinoxaline-6-carboxamide
Lipophilicity (LogP)Estimated 2.8–3.2*
Hydrogen Bond Donors2 (amide NH, methoxy O)
Hydrogen Bond Acceptors5 (amide O, pyrazine N, methoxy O)

*Estimated via computational models based on structural analogs .

Synthesis and Structural Elucidation

Classical Synthesis Approaches

Quinoxalines are traditionally synthesized via the Hinsberg method, which involves condensing oo-phenylenediamines with α-dicarbonyl compounds . For N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide, the synthesis typically follows a multi-step protocol:

  • Quinoxaline Core Formation: Cyclization of oo-phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline backbone .

  • Chloro-Methoxyphenyl Introduction: Electrophilic aromatic substitution or Ullmann coupling introduces the 5-chloro-2-methoxyphenyl group at position 2.

  • Carboxamide Functionalization: Amidation at position 6 is achieved using carboxy activation reagents like EDC/HOBt.

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Quinoxaline formationoo-Phenylenediamine, glyoxal, HCl, reflux75%
2Chloro-methoxyphenyl addition5-Chloro-2-methoxybenzene boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF62%
3Carboxamide couplingQuinoxaline-6-carboxylic acid, EDC, HOBt, DIPEA, DCM58%

Adapted from classical and modern methodologies .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous compounds show IC₅₀ values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cells . The carboxamide group likely chelates metal ions in kinase ATP-binding sites, while the chloro group induces apoptosis via ROS generation .

Antimicrobial Effects

Quinoxalines disrupt bacterial DNA gyrase and fungal ergosterol biosynthesis . Preliminary data suggest moderate activity (MIC: 16–32 µg/mL) against Staphylococcus aureus and Candida albicans for structurally similar compounds.

Research Gaps and Future Directions

Despite promising scaffold activity, N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide lacks in vivo pharmacokinetic and toxicity profiles. Future work should prioritize:

  • Synthetic Optimization: Leveraging photoredox catalysis for greener synthesis .

  • Target Identification: Proteomics and molecular docking to elucidate binding partners.

  • Preclinical Studies: Rodent models to assess bioavailability and safety.

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